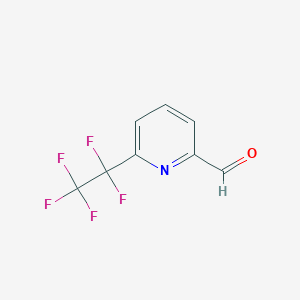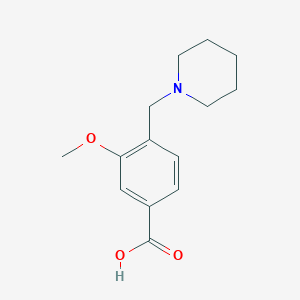
3-Methoxy-4-(piperidin-1-ylmethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-4-(piperidin-1-ylmethyl)benzoic acid is a versatile organic compound with the molecular formula C({14})H({19})NO(_{3}) It is characterized by a methoxy group at the third position and a piperidin-1-ylmethyl group at the fourth position on the benzoic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(piperidin-1-ylmethyl)benzoic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-methoxybenzoic acid.
Formation of Intermediate: The intermediate, 3-methoxy-4-(chloromethyl)benzoic acid, is prepared by chloromethylation of 3-methoxybenzoic acid using formaldehyde and hydrochloric acid.
Nucleophilic Substitution: The intermediate undergoes nucleophilic substitution with piperidine to form this compound.
The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as toluene or dichloromethane, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(piperidin-1-ylmethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The piperidin-1-ylmethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 3-methoxy-4-(piperidin-1-ylmethyl)benzaldehyde or this compound.
Reduction: Formation of 3-methoxy-4-(piperidin-1-ylmethyl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-4-(piperidin-1-ylmethyl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its piperidine moiety.
Materials Science: It is used in the development of novel polymers and materials with specific electronic properties.
Biological Studies: The compound is employed in studying enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(piperidin-1-ylmethyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The piperidine ring can interact with neurotransmitter receptors, while the benzoic acid moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
3-Methoxybenzoic acid: Lacks the piperidin-1-ylmethyl group, making it less versatile in receptor binding studies.
4-(Piperidin-1-ylmethyl)benzoic acid: Lacks the methoxy group, which may affect its electronic properties and reactivity.
3-Methoxy-4-(methylamino)methylbenzoic acid: Similar structure but with a methylamino group instead of piperidine, leading to different biological activities.
Uniqueness
3-Methoxy-4-(piperidin-1-ylmethyl)benzoic acid is unique due to the combination of the methoxy and piperidin-1-ylmethyl groups, which confer distinct electronic and steric properties. This makes it a valuable scaffold in drug design and materials science, offering a balance of hydrophilic and hydrophobic characteristics.
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
3-methoxy-4-(piperidin-1-ylmethyl)benzoic acid |
InChI |
InChI=1S/C14H19NO3/c1-18-13-9-11(14(16)17)5-6-12(13)10-15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,10H2,1H3,(H,16,17) |
InChI Key |
WXKBNTHMYLLMLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)CN2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



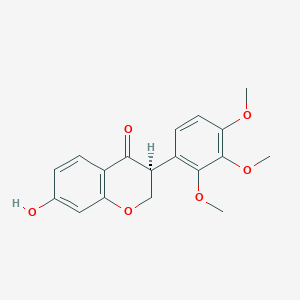

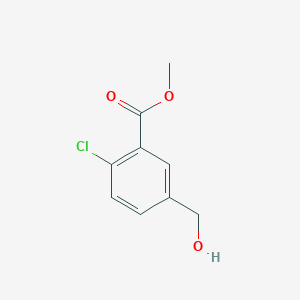
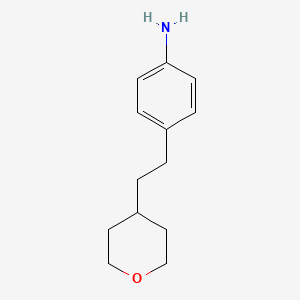

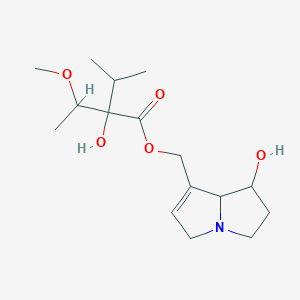

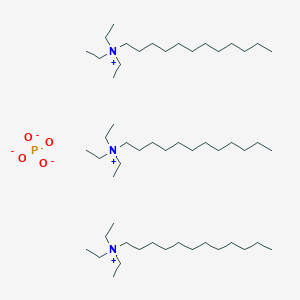

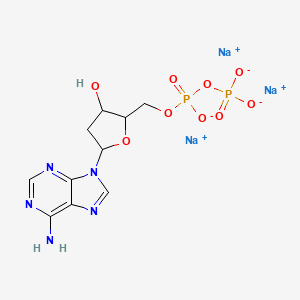

![N-(6-(4-((2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)(methyl)amino)-2-methylphenoxy)pyridin-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B12084289.png)
